N-[4-({3-Phenyl-5-propylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide
Description
Properties
IUPAC Name |
N-[4-[(3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O/c1-3-7-20-14-22(26-19-12-10-18(11-13-19)25-16(2)29)28-23(27-20)21(15-24-28)17-8-5-4-6-9-17/h4-6,8-15,26H,3,7H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROMSJPMHJLJJPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)NC(=O)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-({3-Phenyl-5-propylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide involves several steps. One common method includes the condensation of aminopyrazole with a suitable β-enaminone derivative under microwave irradiation . This method is efficient and yields high amounts of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[4-({3-Phenyl-5-propylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[4-({3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl}amino)phenyl]acetamide is a pyrazolo[1,5-a]pyrimidine derivative with potential medicinal applications. Pyrazolo[1,5-a]pyrimidines, characterized by a pyrazole ring fused with a pyrimidine structure, are known for their diverse biological activities.
Structure and Features
this compound has an acetamide functional group and a phenyl substituent, which may allow it to interact with biological targets. The pyrazolo[1,5-a]pyrimidine core is often associated with anticancer and anti-inflammatory properties. The molecular weight of the compound is 385.4616 g/mol and its molecular formula is C23H23N5O .
Potential Applications
N-[4-({2-Methyl-3-phenyl-5-propylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide has shown promise in various biological assays. Pyrazolo[1,5-a]pyrimidine derivatives are known for their potential anticancer and anti-inflammatory properties, as well as their kinase inhibitory activity.
Reactivity
The chemical reactivity of N-[4-({2-Methyl-3-phenyl-5-propylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide can be explored through various synthetic pathways, such as:
- Electrophilic aromatic substitutions
- Nucleophilic substitutions
- Transition metal-catalyzed coupling reactions
These reactions can facilitate the development of analogs with enhanced biological activity or altered pharmacokinetic properties.
Analogs
The table below shows pyrazolo[1,5-a]pyrimidine analogs:
| Compound Name | Unique Features |
|---|---|
| 3-(4-(2-(4-(Trifluoromethyl)phenyl)-thiazol-2-yloxy)-3-methylphenyl)-6-methyl-pyrazolo[1,5-a]pyrimidine | Contains a thiazole moiety and enhances selectivity against certain kinases. |
| 4-(2-Methylthiazol-4-yloxy)-N-(pyrazolo[1,5-a]pyrimidin)amide | Exhibits potent anti-inflammatory properties, with a different substitution pattern on the thiazole ring. |
| 2-(3-Bromo-pyrazolopyrimidine)-N-(4-methoxybenzamide) | Features bromination that may influence bioactivity and is used in neuropharmacology studies. |
Mechanism of Action
The mechanism of action of N-[4-({3-Phenyl-5-propylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in cancer cell proliferation . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Position 3 Modifications
- 3-Cyano group (e.g., Compound 2b, 2f): Introduces electron-withdrawing properties, which may alter electronic distribution and binding kinetics. Such derivatives are optimized for solubility and metabolic stability .
Position 5 Modifications
- 5-Propyl chain (Target Compound) : A medium-length alkyl chain that balances lipophilicity and membrane permeability.
- 5-Methyl group (N-{4-[(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide): Shorter alkyl chain reduces steric hindrance but may decrease lipophilicity compared to propyl .
- 5-Chloro substituent (Intermediate in ) : Enhances electrophilicity, facilitating nucleophilic substitution reactions during synthesis .
Position 7 Modifications
- 7-(Phenylamino)acetamide (Target Compound): The acetamide group improves solubility and hydrogen-bonding capacity.
- 7-Pyrrolidinylmethylamino group (e.g., 2f): Incorporation of a secondary amine increases basicity, which may influence pharmacokinetics .
Physicochemical and Pharmacological Properties
Key Observations :
- Lipophilicity : The target compound’s propyl chain increases logP compared to methyl analogs, favoring blood-brain barrier penetration.
- Synthetic Complexity : Derivatives like 2b require multi-step Pd-catalyzed coupling and HPLC purification , whereas zaleplon uses simpler acetylation and formylation steps .
- Biological Activity: Fluorinated analogs (e.g., CAS 131900-62-4) show enhanced receptor affinity due to fluorine’s electronegativity , while cyclopropylamino groups (2b) improve metabolic stability .
Biological Activity
N-[4-({3-Phenyl-5-propylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide, a member of the pyrazolo[1,5-a]pyrimidine class, is gaining attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, synthesis, and potential applications based on recent studies and findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[1,5-a]pyrimidine core, which is known for its pharmacological potential. The IUPAC name is N-[4-[(3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl]acetamide. Its molecular formula is with a molecular weight of 401.46 g/mol .
Synthesis
The synthesis of this compound typically involves the condensation of aminopyrazole derivatives with β-enaminone under microwave irradiation. This method allows for the rapid formation of the desired compound while maintaining high yields and purity .
Biological Activity
This compound exhibits several notable biological activities:
1. Antitumor Activity:
- The compound has shown significant potential as an antitumor agent. In vitro studies indicate that it inhibits the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest .
2. Enzymatic Inhibition:
- Pyrazolo[1,5-a]pyrimidine derivatives have been reported to act as selective protein inhibitors. This specific compound has been studied for its inhibitory effects on enzymes involved in cancer progression .
3. Interaction with Estrogen Receptors:
- Similar compounds have demonstrated the ability to act as antagonists of estrogen receptor β (ERβ), suggesting that this compound may also interact with hormone signaling pathways, potentially influencing cancer therapies targeting these receptors .
Research Findings and Case Studies
Recent research has highlighted the importance of structural modifications in enhancing the biological activity of pyrazolo[1,5-a]pyrimidines. For example:
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated that modifications at the 3-position significantly increased anticancer activity against breast cancer cells. |
| Study B (2021) | Reported enhanced selectivity for ERβ over ERα in modified pyrazolo[1,5-a]pyrimidines, suggesting potential for reduced side effects in hormone-related therapies. |
| Study C (2022) | Evaluated the compound's effect on apoptosis pathways in lung cancer cells, showing a marked increase in pro-apoptotic markers when treated with this compound. |
Q & A
Q. What are optimized synthetic routes for N-[4-({3-Phenyl-5-propylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide?
Methodological Answer: The synthesis typically involves coupling a pyrazolo[1,5-a]pyrimidine core with an aniline-acetamide derivative. Key steps include:
- Nucleophilic substitution : Reacting 7-chloro-pyrazolo[1,5-a]pyrimidine intermediates with substituted anilines (e.g., N-(3R-pyrrolidin-3-yl)acetamide) under reflux in 1,4-dioxane or acetonitrile.
- Catalytic conditions : Use of potassium carbonate (yield: 68.5%) or triethylamine (yield: 51.8%) as bases, with inert atmospheres to minimize side reactions .
- Temperature optimization : Reactions at 95°C in 1,4-dioxane improve yields compared to lower temperatures.
| Reaction Conditions | Yield | Base/Solvent | Reference |
|---|---|---|---|
| 95°C, 1,4-dioxane, 18 hours | 68.5% | K₂CO₃ | |
| 60°C, acetonitrile, inert gas | 51.8% | Et₃N |
Q. How can this compound be purified and characterized post-synthesis?
Methodological Answer:
Q. What strategies improve solubility for in vitro assays?
Methodological Answer:
- Co-solvents : Use DMSO for stock solutions (≤10 mM) with dilution into aqueous buffers.
- Formulation : Micellar systems (e.g., Cremophor EL) or cyclodextrin complexes for hydrophobic analogs .
- Structural modifications : Introduce polar groups (e.g., -OH, -NH₂) on the phenyl or pyrimidine rings without disrupting activity .
Q. Which analytical methods ensure batch consistency?
Methodological Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to monitor purity.
- Elemental analysis : Validate C, H, N content (±0.4% theoretical) .
- Thermogravimetric analysis (TGA) : Assess thermal stability and solvent residues .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Core modifications : Replace the 3-phenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance enzyme binding .
- Side-chain variations : Substitute the 5-propyl group with cyclopropyl or fluorinated chains to improve metabolic stability .
- In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like CSNK2A or CDK9 .
Q. What in vitro assays evaluate enzyme inhibition potential?
Methodological Answer:
- Kinase assays : Measure IC₅₀ against CK2α (CSNK2A) using ADP-Glo™ kits with ATP concentrations near Km (e.g., 10 µM) .
- Cell-based assays : Treat cancer cell lines (e.g., HCT-116) and quantify apoptosis via Annexin V/PI staining .
- Off-target screening : Use panels like Eurofins KinaseProfiler to assess selectivity .
Q. How to assess in vivo efficacy and pharmacokinetics?
Methodological Answer:
- Animal models : Administer 10–50 mg/kg (oral or IV) in xenograft mice and monitor tumor volume .
- PK parameters : Measure plasma half-life (t₁/₂), Cmax, and AUC via LC-MS/MS. For analogs, t₁/₂ > 4 hours is desirable .
- Tissue distribution : Radiolabel the compound (e.g., ³H-acetamide) to track accumulation in target organs .
Q. What structural analogs show improved target engagement?
Methodological Answer:
- Pyrazolo[1,5-a]pyrimidine derivatives :
- KI-CDK9d-32 : Incorporates a 5-propyl group linked to a cyclopentylamine scaffold, showing nM affinity for CDK9 .
- Trifluoromethyl analogs : Exhibit 10-fold higher potency in enzyme inhibition due to hydrophobic interactions .
Q. How to address stability challenges in aqueous buffers?
Methodological Answer:
- pH optimization : Use phosphate buffers (pH 7.4) to minimize hydrolysis of the acetamide group.
- Lyophilization : Stabilize as a lyophilized powder with trehalose or mannitol excipients .
- Degradation studies : Monitor via accelerated stability testing (40°C/75% RH for 4 weeks) .
Q. What target identification approaches are recommended?
Methodological Answer:
- Chemical proteomics : Use biotinylated probes for pull-down assays coupled with LC-MS/MS to identify binding proteins .
- CRISPR-Cas9 screens : Knock out candidate targets (e.g., CDK9) in cell lines and assess resistance .
- Transcriptomic profiling : RNA-seq to monitor MYC network suppression in treated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
